molecular formula C9H6ClFN2S B1393329 4-Chloro-6-fluoro-2-(methylthio)quinazoline CAS No. 864293-08-3

4-Chloro-6-fluoro-2-(methylthio)quinazoline

Cat. No. B1393329
M. Wt: 228.67 g/mol
InChI Key: FQBIRRSPJQSOPW-UHFFFAOYSA-N
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Description

“4-Chloro-6-fluoro-2-(methylthio)quinazoline” is a chemical compound with the molecular formula C9H6ClFN2S and a molecular weight of 228.67 . It is a quinazoline derivative, a class of compounds known for their significant biological activities .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-fluoro-2-(methylthio)quinazoline” consists of a quinazoline core with chlorine, fluorine, and methylthio substituents . The InChI code for this compound is 1S/C9H7ClN2S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-6-fluoro-2-(methylthio)quinazoline” are not extensively detailed in the retrieved sources. It is known that the compound has a molecular weight of 228.67 .

Scientific Research Applications

1. AMPA Receptor Antagonism

Research has identified a series of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, which includes compounds similar to 4-Chloro-6-fluoro-2-(methylthio)quinazoline, for their role in inhibiting AMPA receptors. These compounds are shown to have varying potencies and have been studied for their structure-activity relationships. This line of research is important for understanding how these compounds interact with neurological receptors and can lead to the development of new pharmaceuticals (Chenard et al., 2001).

2. Synthesis and Structure Analysis

In another study, researchers focused on synthesizing and characterizing 6-chlorotetrazolo[1,5-a]quinazoline and related derivatives. The significance of this research lies in the detailed understanding of the synthetic processes and structural aspects of quinazoline derivatives, which are crucial for further applications in medicinal chemistry (Skryl’nikova et al., 2017).

3. Antiviral Activity

Quinazoline derivatives, particularly those with fluorine-containing elements, have been investigated for their antiviral properties. Studies have shown that these compounds exhibit potential as active substances against various viruses, emphasizing their role in the search for new antiviral agents (Lipunova et al., 2012).

4. Antimicrobial and Antifungal Properties

Research has also explored the antimicrobial and antifungal properties of quinazoline derivatives. Such studies are vital in the ongoing search for new and effective treatments against a variety of microbial and fungal pathogens, which can lead to the development of new classes of antibiotics and antifungal agents (Raval et al., 2012).

5. Cancer Research

The role of quinazoline derivatives in cancer research is another significant area of study. Researchers have synthesized and evaluated the anticancer activity of various quinazoline compounds, targeting specific mechanisms such as EGFR-tyrosine kinase. This research provides valuable insights into the potential use of these compounds as anticancer agents (Noolvi & Patel, 2013).

Safety And Hazards

“4-Chloro-6-fluoro-2-(methylthio)quinazoline” is harmful by inhalation, in contact with skin, and if swallowed. It may cause skin irritation, serious eye damage, and respiratory irritation. Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended .

properties

IUPAC Name

4-chloro-6-fluoro-2-methylsulfanylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2S/c1-14-9-12-7-3-2-5(11)4-6(7)8(10)13-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBIRRSPJQSOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=C(C=C2)F)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674255
Record name 4-Chloro-6-fluoro-2-(methylsulfanyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-fluoro-2-(methylthio)quinazoline

CAS RN

864293-08-3
Record name 4-Chloro-6-fluoro-2-(methylsulfanyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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